RJR-2403 - 15585-43-0

RJR-2403

Catalog Number: EVT-281059
CAS Number: 15585-43-0
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RJR-2403, also known as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine or metanicotine, is a synthetic nicotinic agonist initially developed as a potential therapeutic for neurodegenerative diseases. [, ] It demonstrates high selectivity for central nervous system (CNS) nAChRs, particularly the α4β2 subtype, compared to peripheral nAChRs. [, ] This selectivity makes RJR-2403 a valuable tool for investigating the role of α4β2 nAChRs in various CNS functions, including cognition, learning, memory, and pain perception.

Future Directions
  • Developing subtype-selective nAChR agonists: Further exploration of RJR-2403's binding mode and structural features could facilitate the development of more selective nAChR agonists with improved therapeutic potential and reduced side effects. []
  • Investigating long-term effects: Studying the chronic effects of RJR-2403 on various physiological systems, including potential impact on receptor desensitization and upregulation, would provide valuable insights into its long-term safety and efficacy. []
  • Exploring interactions with other neurotransmitter systems: Examining how RJR-2403 interacts with other neurotransmitter pathways, beyond the cholinergic system, would provide a more comprehensive understanding of its mechanism of action and potential therapeutic applications. [, ]
  • Developing novel drug delivery methods: Exploring alternative delivery methods for RJR-2403, such as intranasal or buccal administration, could offer improved bioavailability and therapeutic benefits. []

(E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine (Metanicotine)

Compound Description: (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine, also known as metanicotine, is a nicotinic agonist structurally similar to nicotine. It displays selectivity for CNS nAChRs, particularly the α4β2 subtype, and exhibits cognitive-enhancing properties [, , , , ].

Relevance: Metanicotine shares a close structural resemblance and pharmacological profile with RJR-2403 [, , , , ]. Both compounds demonstrate CNS selectivity and act as agonists at the α4β2 nAChR subtype. The synthesis and evaluation of metanicotine analogs have provided valuable insights into the structure-activity relationships of nicotinic agonists, contributing to the development of compounds like RJR-2403.

Acetylcholine (ACh)

Relevance: Acetylcholine serves as the endogenous ligand for nAChRs, the primary target of RJR-2403 [, , ]. Understanding the effects of acetylcholine at different nAChR subtypes helps elucidate the pharmacological actions of RJR-2403 and its potential therapeutic implications.

Dihydro-β-erythroidine (DHβE)

Relevance: DHβE serves as a pharmacological tool to confirm the involvement of the α4β2 nAChR subtype in the actions of RJR-2403 [, , , , , , , ]. Its ability to block the effects of RJR-2403 supports the characterization of RJR-2403 as a selective α4β2 nAChR agonist.

Methyllycaconitine (MLA)

Relevance: MLA is used to differentiate the actions of RJR-2403 from those mediated by the α7 nAChR subtype [, , , , , ]. The lack of significant antagonism by MLA suggests that RJR-2403 exerts its effects primarily through α4β2 nAChRs, rather than the α7 subtype.

Hexamethonium

Relevance: Hexamethonium is employed to distinguish between the central and peripheral effects of RJR-2403 [, , , ]. Its ability to block the actions of RJR-2403 in certain studies supports the compound's CNS selectivity, as hexamethonium's primary action is on peripheral nAChRs.

PNU-282987

Relevance: PNU-282987 is utilized to differentiate between the actions of RJR-2403 and those mediated by the α7 nAChR subtype [, , ]. The distinct effects of PNU-282987 and RJR-2403 in various studies highlight their selective activation of different nAChR subtypes.

3-(2,4-Dimethoxybenzylidene)-anabaseine (DMXB)

Compound Description: 3-(2,4-Dimethoxybenzylidene)-anabaseine (DMXB) is a partial agonist selective for the α7 nAChR subtype []. It is used to study the functional properties and pharmacological modulation of α7 receptors.

Relevance: DMXB provides insights into the complex pharmacology of nAChRs, particularly regarding agonist-induced inhibition. While not directly interacting with RJR-2403, research on DMXB and its effects on receptor desensitization [] contributes to a broader understanding of nAChR function, which is relevant to understanding the actions of RJR-2403.

Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)

Relevance: Δ⁹-THC is used to study the potential interaction between nicotinic and cannabinoid systems in the context of cerebellar ataxia [, , ]. Research has shown that RJR-2403 can attenuate Δ⁹-THC-induced ataxia, suggesting a functional interplay between these two systems.

Sodium Nitroprusside (SNP)

Relevance: SNP is employed to explore the role of NO signaling in the effects of RJR-2403 []. The enhancement of RJR-2403's actions by SNP suggests that NO may be a downstream mediator of its effects.

S-Methylisothiourea (SMT)

Relevance: SMT is utilized to investigate the involvement of NO signaling in the actions of RJR-2403 []. The reduction of RJR-2403's effects by SMT suggests that NO, potentially derived from iNOS, plays a role in mediating its actions.

Isoliquiritigenin

Relevance: Isoliquiritigenin is used to explore the role of the NO-cGMP signaling pathway in the actions of RJR-2403 []. The enhancement of RJR-2403's effects by isoliquiritigenin further supports the involvement of this signaling cascade in mediating its actions.

1H[1,2,4]Oxadiazolo-[4,3-a]quinoxalin-1-one (ODQ)

Relevance: ODQ is employed to further elucidate the involvement of the NO-cGMP signaling pathway in the effects of RJR-2403 []. The reduction of RJR-2403's actions by ODQ provides additional evidence supporting the significance of this pathway in mediating its actions.

Scopolamine

Relevance: Scopolamine is utilized to study the potential cognitive-enhancing effects of RJR-2403 [, ]. RJR-2403's ability to reverse scopolamine-induced amnesia highlights its potential as a cognitive enhancer.

Ethanol

Relevance: Ethanol is utilized to study the potential interaction between nicotinic and GABAergic/glutamatergic systems in the context of cerebellar ataxia [, ]. Research has shown that RJR-2403 can attenuate ethanol-induced ataxia, suggesting a functional interplay between these systems and highlighting the potential role of nicotinic agonists in modulating ethanol's effects.

Synthesis Analysis

The synthesis of rivanicline involves several chemical processes. One common method includes the reaction of pyridine derivatives with appropriate alkylating agents to form the desired pyridine-based structure. For instance, the synthesis may involve the following steps:

  1. Formation of the Pyridine Ring: Starting materials such as 3-pyridyl compounds are reacted with butylenes or similar alkenes under acidic conditions to form the core structure.
  2. N-Methylation: The resultant compound undergoes N-methylation using methyl iodide or another methylating agent to yield the final product.
  3. Purification: The crude product is purified using methods such as recrystallization or chromatography to achieve the desired purity levels.

Technical details of these reactions often involve controlling temperature and pH to optimize yields and minimize byproducts .

Molecular Structure Analysis

Rivanicline has a molecular formula of C10_{10}H14_{14}N2_{2} and a molar mass of approximately 162.236 g/mol . The structural representation can be described using various notations:

  • SMILES: C=C(C)N(C)C1=CN=CC=C1
  • InChI: InChI=1S/C10H14N2/c1-8(2)10(11-3)6-4-7-12-9(10)5/h4-5,7H,1-3,6H2

The molecular structure features a pyridine ring fused with an alkene chain, which is crucial for its biological activity. The presence of nitrogen atoms contributes to its interaction with nicotinic acetylcholine receptors .

Chemical Reactions Analysis

Rivanicline participates in several chemical reactions relevant to its mechanism of action and therapeutic effects. Key reactions include:

  1. Binding Reactions: Rivanicline binds to nicotinic acetylcholine receptors through cation-π interactions, which are critical for its agonistic activity at the α4β2 subtype .
  2. Metabolic Reactions: In vivo, rivanicline may undergo metabolic transformations mediated by cytochrome P450 enzymes, leading to various metabolites that could influence its pharmacological profile.

These reactions are essential for understanding how rivanicline exerts its effects in biological systems and how it can be optimized for therapeutic use .

Mechanism of Action

Rivanicline functions primarily as a partial agonist at neuronal nicotinic acetylcholine receptors. Its mechanism involves:

  • Agonistic Activity: By binding to the α4β2 subtype, rivanicline activates receptor signaling pathways that enhance neurotransmitter release, particularly noradrenaline. This action contributes to both cognitive enhancement and potential analgesic effects .
  • Inhibition of Inflammatory Mediators: Rivanicline has been shown to inhibit the production of pro-inflammatory cytokines, such as Interleukin-8, suggesting a dual role in modulating both cognitive functions and inflammatory responses .

The data indicate that rivanicline's selective binding profile allows it to activate specific receptor subtypes while minimizing side effects associated with broader agonists like nicotine.

Physical and Chemical Properties Analysis

Rivanicline exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 4.74 mg/mL
  • Log P (partition coefficient): 1.33 (indicating moderate lipophilicity)
  • pKa (strongest basic): 10.47
  • Polar Surface Area: 24.92 Ų
  • Rotatable Bonds: 4

These properties suggest that rivanicline has favorable characteristics for oral bioavailability and central nervous system penetration, essential for its therapeutic applications .

Applications

Rivanicline's applications span several therapeutic areas:

  1. Cognitive Enhancement: Initially investigated for Alzheimer's disease due to its nootropic effects.
  2. Anti-inflammatory Treatment: Explored for conditions like ulcerative colitis due to its ability to inhibit cytokine production.
  3. Pain Management: Potential analgesic effects through noradrenaline release make it a candidate for pain-related disorders.

Research continues into optimizing rivanicline's efficacy and safety profiles across these applications, highlighting its versatility as a pharmacological agent .

Properties

CAS Number

15585-43-0

Product Name

Rivanicline

IUPAC Name

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3/b5-2+

InChI Key

JUOSGGQXEBBCJB-GORDUTHDSA-N

SMILES

CNCCC=CC1=CN=CC=C1

Solubility

Soluble in DMSO

Synonyms

metanicotine
metanicotine hemigalactarate
metanicotine, (E)-isomer
metanicotine, (R-(R*,R*))-2,3-dihydroxybutanedioate salt
metanicotine, (Z)-isomer
N-methyl-4-(3-pyridinyl)-3-buten-1-amine
N-methyl-4-(3-pyridinyl)-3-butene-1-amine
RJR 2403
RJR-2403
TC 2403
TC 2403-12
TC-2403
TC-2403-12
TC2403
trans-metanicotine

Canonical SMILES

CNCCC=CC1=CN=CC=C1

Isomeric SMILES

CNCC/C=C/C1=CN=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.